

Application Notes and Protocols for the Characterization of FeMoco Intermediates

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Compound of Interest

Compound Name: *Iron;molybdenum*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The iron-molybdenum cofactor (FeMoco) is the active site of molybdenum-dependent nitrogenase, the enzyme responsible for the biological reduction of dinitrogen (N_2) to ammonia (NH_3)[1][2]. This process involves a complex catalytic cycle with a series of intermediate states, denoted E_0 through E_8 , which correspond to the sequential addition of electrons and protons to the cofactor[3]. Characterizing these transient intermediates is crucial for understanding the mechanism of nitrogen fixation but presents a significant experimental challenge due to their ephemeral nature[4]. This document provides detailed protocols and application notes for the key experimental and computational techniques used to trap and characterize FeMoco intermediates.

Key Spectroscopic Techniques and Data

A variety of advanced spectroscopic techniques are employed to probe the electronic and geometric structures of FeMoco intermediates[5]. Each technique provides unique insights into the cofactor's state.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to study paramagnetic centers, making it ideal for characterizing the various spin states of FeMoco throughout the catalytic cycle[6]. The resting state (E_0) exhibits a characteristic $S = 3/2$ EPR signal, while certain intermediates, such as those trapped during N_2 reduction, can display new $S = 1/2$ signals[6][7][8]. Integer spin states (e.g., E_1 , E_3) are typically

EPR-silent in conventional perpendicular-mode spectrometers but can sometimes be studied with specialized instrumentation[2][4][6].

Table 1: EPR Spectroscopic Data for Selected FeMoco States

FeMoco State	Spin State (S)	g-values	Reference(s)
Resting State (E_0)	3/2	$g = [4.3, 3.64, 2.00]$	[7][8]
N ₂ -bound Intermediate	1/2	$g = [2.08, 1.99, 1.97]$	[7][8]
H ⁻ -bound Intermediate (α -70 ^{IIe} variant)	1/2	-	[9][10]
Photochemically-generated E ₂ -like state	3/2	$g_{\text{eff}} = 4.5$	[11]

Electron Nuclear Double Resonance (ENDOR) Spectroscopy

ENDOR spectroscopy, a high-resolution variant of EPR, is used to measure the hyperfine interactions between the unpaired electrons of the paramagnetic cofactor and nearby magnetic nuclei (e.g., ¹H, ²H, ¹⁵N, ⁵⁷Fe). This provides detailed information about substrate binding and the nature of bound species like hydrides or dinitrogen-derived moieties[1][9][10].

Table 2: ENDOR Hyperfine Coupling Data for Trapped Intermediates

Intermediate	Nucleus	Hyperfine Coupling Tensor A (MHz)	Interpretation	Reference(s)
N ₂ -bound	¹⁵ N	A = [0.9, 1.4, 0.45]	An N ₂ -derived species is bound to the FeMo cofactor.	[7][8]
H ⁻ -bound (α-70 ^{lle} variant)	¹ H	A _{iso} ≈ 23	Two chemically equivalent hydrides are bound to the cofactor.	[9][10]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that probes the local environment of iron atoms, providing information on their oxidation and spin states[2]. By selectively enriching the FeMoco cluster with ⁵⁷Fe, it is possible to obtain spectra that are solely sensitive to the cofactor, allowing for the characterization of Fe-centered reduction events during the catalytic cycle[4].

Table 3: Representative ⁵⁷Fe Mössbauer Parameters for FeMoco

Parameter	Description	Typical Value Range (mm/s)	Information Gained	Reference(s)
Isomer Shift (δ)	Sensitive to the s-electron density at the nucleus.	0.3 - 0.7	Fe oxidation state (Fe ²⁺ vs. Fe ³⁺).	[2][4]
Quadrupole Splitting (ΔE _Q)	Sensitive to the symmetry of the electric field at the nucleus.	0.5 - 3.0	Fe spin state and local coordination geometry.	[2]

X-ray Absorption Spectroscopy (XAS)

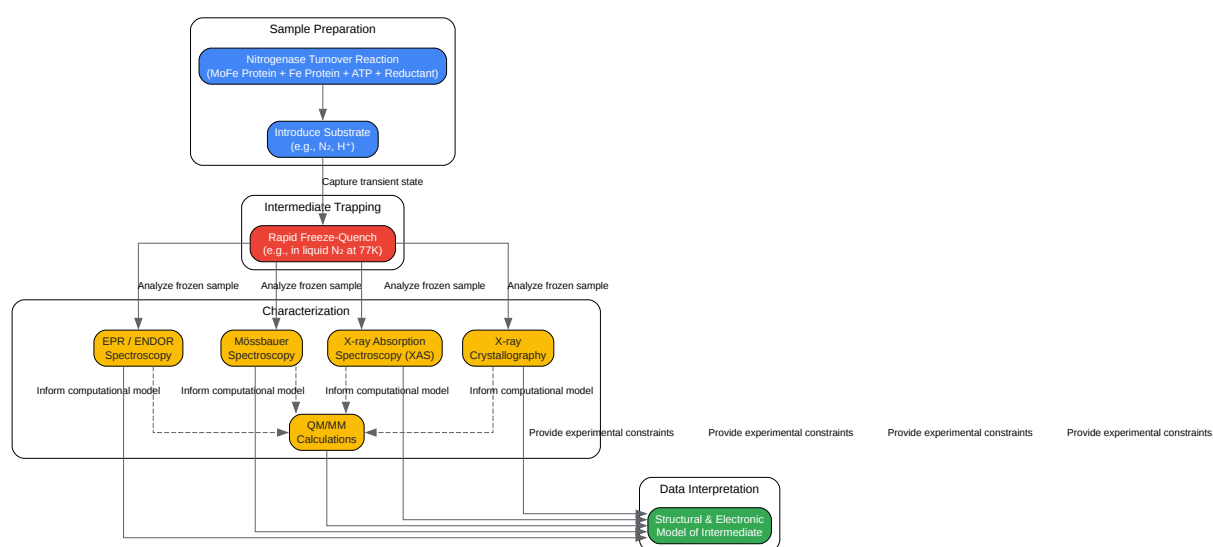
XAS is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom (e.g., Fe, Mo)[5]. High-energy resolution fluorescence detected (HERFD) XAS has been particularly valuable in overcoming the limitations of standard XAS to provide a clearer picture of the metal oxidation states, establishing the presence of Mo(III) in the resting state cofactor[12].

Table 4: Key Findings from XAS of FeMoco

Technique	Finding	Implication	Reference(s)
Mo K-edge HERFD-XAS	The resting state of FeMoco contains Mo(III), not Mo(IV) as previously thought.	Revises the overall electronic structure assignment of the E ₀ state.	[12]
Fe K-edge XAS	The formation of the E ₁ state involves an Fe-centered reduction.	Identifies the redox-active metal center in the first reduction step.	[4]
Se K-edge XAS (Se-substituted FeMoco)	Reveals significant electronic asymmetry across the cofactor.	Suggests a more localized electronic structure than typically assumed for iron-sulfur clusters.	[5]

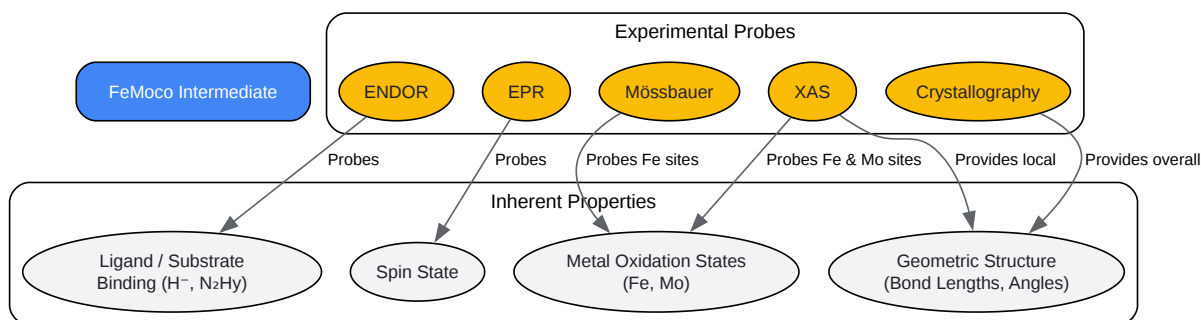
Experimental Workflows and Logical Relationships

The characterization of FeMoco intermediates involves a coordinated approach, starting from trapping the state of interest to analyzing it with multiple spectroscopic and computational methods.



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Caption: Experimental workflow for trapping and characterizing FeMoco intermediates.

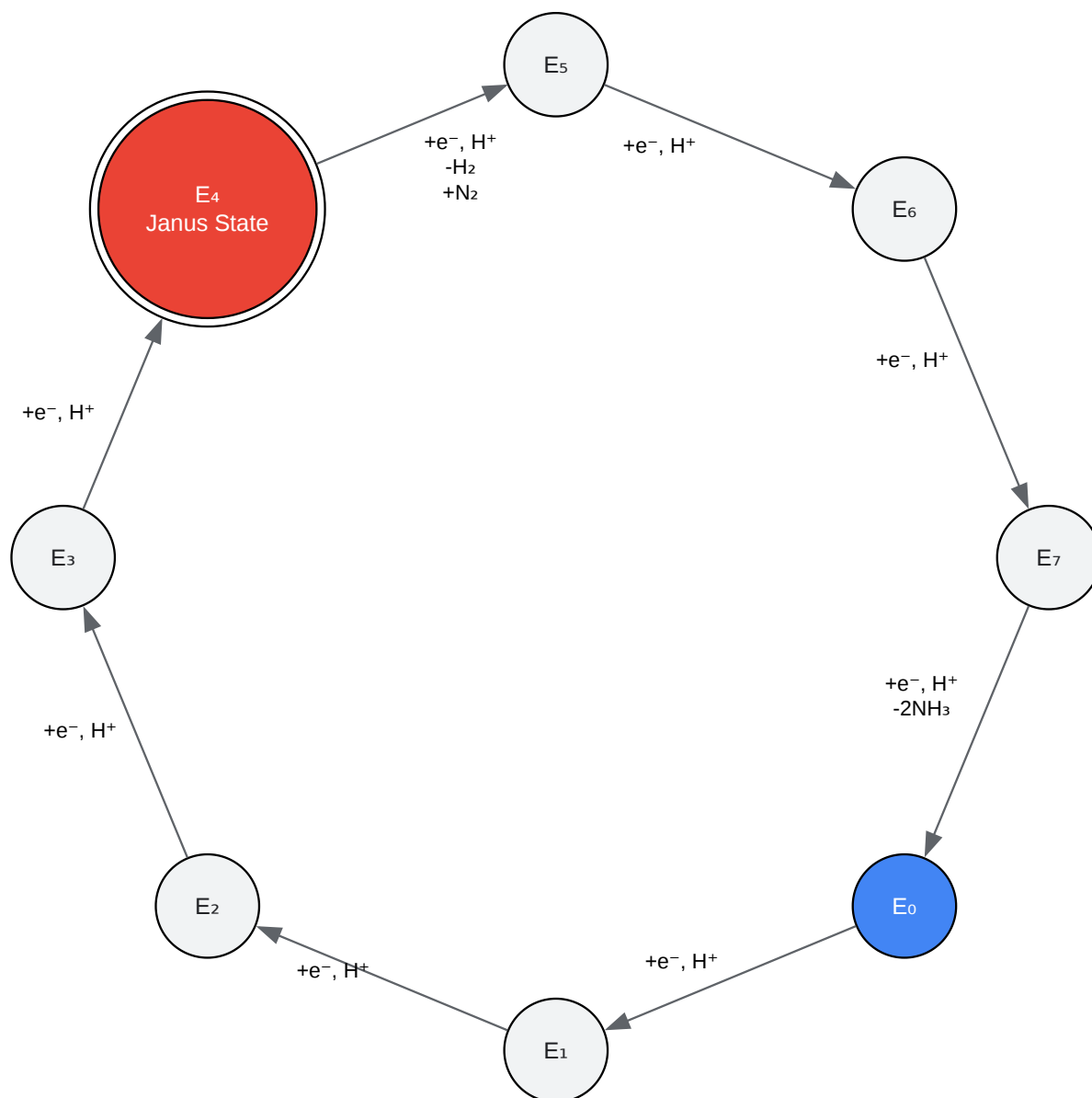


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Caption: Relationship between FeMoco properties and spectroscopic techniques.

The Nitrogenase Catalytic Cycle

The Lowe-Thorneley kinetic model describes the catalytic cycle of nitrogenase, where the FeMoco progresses through a series of eight electron-proton transfer steps (E₀ to E₈)[13]. The E₄ state, containing two hydrides, is considered a key intermediate capable of binding N₂[13][14].



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Caption: Simplified Lowe-Thorneley model for the nitrogenase catalytic cycle.

Detailed Experimental Protocols

Protocol for Trapping Intermediates via Freeze-Quench EPR

This protocol is designed to trap enzymatic intermediates during steady-state turnover for analysis by EPR and ENDOR spectroscopy[7][8].

Materials:

- Purified MoFe protein and Fe protein.
- ATP regeneration solution (ATP, creatine phosphate, creatine phosphokinase).
- Anaerobic buffer (e.g., Tris-HCl with sodium dithionite).
- Substrate gas (e.g., high-purity N₂ or Argon).
- EPR tubes.
- Rapid freeze-quench apparatus.
- Liquid nitrogen or isopentane chilled with liquid nitrogen.

Procedure:

- **Preparation:** Perform all steps under strict anaerobic conditions. Prepare the reaction mixture in an anaerobic glovebox or vial. The mixture should contain MoFe protein, Fe protein (a 2:1 ratio of Fe protein to MoFe protein is often optimal), and the ATP regeneration mix in the anaerobic buffer[7][8].
- **Initiation:** Initiate the reaction by adding the Fe protein/ATP mix to the MoFe protein solution.
- **Turnover:** Allow the reaction to proceed at a controlled temperature (e.g., 23-30°C) under the desired substrate atmosphere (e.g., 1 atm N₂) to achieve a steady state.
- **Quenching:** After a specific time (e.g., 5-10 minutes), rapidly transfer the reaction mixture into an EPR tube and immediately freeze it by plunging into a cold bath (e.g., chilled isopentane or liquid nitrogen) to trap the intermediates[7]. This step should be as rapid as possible to prevent relaxation of the intermediate states.

- **Spectroscopic Analysis:** Transfer the frozen sample to the cryostat of an EPR spectrometer. Collect EPR spectra at cryogenic temperatures (e.g., 2-15 K).
- **Data Analysis:** Analyze the resulting EPR spectrum to identify signals corresponding to different FeMoco states. The resting E_0 state will show a characteristic $S=3/2$ signal, while new signals may indicate the presence of trapped intermediates[7][11].

Protocol for FeMoco Isolation

This protocol describes the extraction of FeMoco from the MoFe protein for ex-situ analysis. The method involves acid treatment followed by extraction into an organic solvent[15].

Materials:

- Purified MoFe protein.
- Acid solution (e.g., citric acid/phosphate buffer).
- Base solution (e.g., NaOH).
- Organic solvent (e.g., N-methylformamide, NMF).
- Sodium dithionite.
- Centrifuge and anaerobic centrifuge tubes.

Procedure:

- **Protein Denaturation:** In an anaerobic environment, treat the concentrated MoFe protein solution with an acidic buffer. This denatures the protein, releasing the cofactor.
- **Precipitation:** Centrifuge the mixture to pellet the denatured protein.
- **Extraction:** Discard the supernatant. Resuspend the protein pellet in a minimal volume of the basic solution. Immediately add the organic solvent (e.g., NMF) containing sodium dithionite and mix vigorously.

- Separation: Centrifuge the mixture again. The FeMoco will be extracted into the organic solvent phase (the dark supernatant).
- Collection: Carefully collect the FeMoco-containing supernatant. This isolated cofactor solution can be used for electrochemical studies or further spectroscopic analysis[15][16].

Protocol for Spectroelectrochemical Analysis

This protocol allows for the study of FeMoco's redox properties and the characterization of protonation events under controlled potentials[17].

Materials:

- Isolated FeMoco or MoFe protein.
- Gold electrodes.
- Potentiostat.
- Spectrometer (e.g., FTIR for Surface-Enhanced Infrared Absorption Spectroscopy - SEIRAS).
- Electrochemical cell suitable for spectroscopy.
- Anaerobic buffer with supporting electrolyte and a redox mediator.

Procedure:

- Electrode Preparation: Covalently attach the MoFe protein or adsorb isolated FeMoco onto the surface of a gold electrode.
- Cell Assembly: Assemble the spectroelectrochemical cell under anaerobic conditions with the modified working electrode, a reference electrode, and a counter electrode.
- Data Collection: Place the cell in the spectrometer. Apply a series of potentials using the potentiostat while simultaneously collecting spectra.

- Analysis: Analyze the potential-dependent spectral changes. For SEIRAS, this can reveal vibrational modes, such as S-H stretches, providing direct evidence for protonation of the cofactor at specific potentials[17]. For voltammetry, this can determine the redox potentials of the cofactor's state transitions[16].

Computational Protocols

Quantum mechanics/molecular mechanics (QM/MM) methods are essential for interpreting experimental data and providing detailed structural and electronic models of FeMoco intermediates[13][17][18].

General QM/MM Workflow:

- Model Setup: A high-resolution crystal structure of the MoFe protein serves as the starting point[18]. The system is solvated in a water box.
- Partitioning: The system is divided into a QM region and an MM region. The QM region typically includes the FeMoco cluster, key amino acid sidechains (e.g., α -Cys275, α -His442), and any bound substrates or hydrides[17][18]. The rest of the protein and solvent are treated with classical molecular mechanics (MM) force fields.
- Calculation: Geometry optimizations and energy calculations are performed using a suitable density functional theory (DFT) functional (e.g., TPSS, B3LYP) for the QM region[14][18]. Broken-symmetry DFT is often required to handle the complex spin-coupling of the multi-metal cluster[13][19].
- Analysis: The calculations provide relative energies of different isomers (e.g., different hydride positions), electronic properties, and spectroscopic parameters (e.g., hyperfine couplings) that can be directly compared with experimental data[14][18].

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